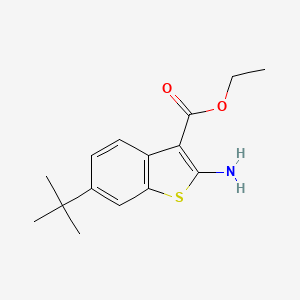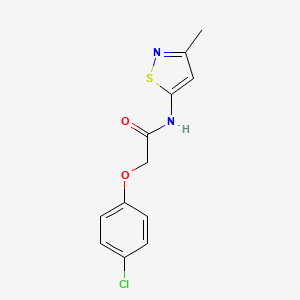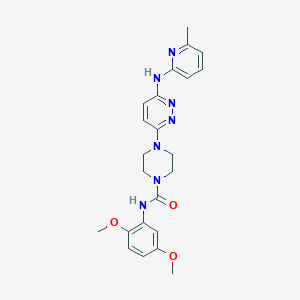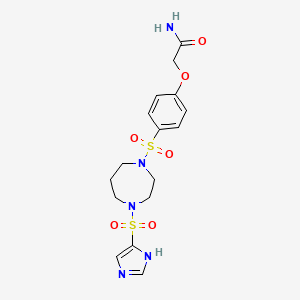![molecular formula C19H15N3O2S2 B2760415 3-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole CAS No. 690645-40-0](/img/structure/B2760415.png)
3-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups and rings that are common in organic chemistry. The benzo[d][1,3]dioxol-5-ylmethyl group is a type of aromatic ether that is often found in bioactive molecules. The thiazolo[2,3-c][1,2,4]triazole ring is a heterocyclic compound containing nitrogen and sulfur atoms, which can contribute to various chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex with multiple ring structures. The presence of the nitrogen and sulfur atoms in the thiazolo[2,3-c][1,2,4]triazole ring could potentially lead to interesting electronic and steric effects .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the ether group in the benzo[d][1,3]dioxol-5-ylmethyl moiety could potentially undergo reactions such as cleavage under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and solubility .科学的研究の応用
Protective Effects against Oxidative Stress
Thiazolo[3,2-b]-1,2,4-triazoles have been studied for their protective effects against ethanol-induced oxidative stress in mouse brain and liver. These compounds were found to ameliorate peroxidative injury, suggesting potential applications in mitigating oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).
Antimicrobial and Antioxidant Activities
Derivatives of thiazolyl triazoles have been synthesized and evaluated for their in vitro antimicrobial activity against various human pathogenic microorganisms and antioxidant activity. These compounds have shown significant activity, suggesting their potential use in antimicrobial and antioxidant applications (Tay et al., 2022).
Antimycobacterial Agents
Fused 1,2,4-triazole derivatives have been prepared and evaluated for their antimicrobial activity, with a focus on antimycobacterial activity against Mycobacterium tuberculosis. The findings suggest potential applications in treating bacterial infections, particularly tuberculosis (Seelam, Shrivastava, Prasanthi, & Gupta, 2016).
Electrocatalysis and Electronic Applications
Studies on benzotriazole derivatives, such as electroactive monomers and polymers, have shown that these compounds exhibit different optical and electrochemical behaviors based on their structural features. This suggests potential applications in electrocatalysis, electronic devices, and materials science for energy storage and conversion (Yiĝitsoy et al., 2011).
Synthesis and Chemical Research
Research into the synthetic routes and applications of benzazolyl compounds, including triazoles, has highlighted their importance in developing biologically active targets for various diseases. This underscores the role of such compounds in medicinal chemistry and drug development (Abdel-Wahab & Mohamed, 2012).
将来の方向性
特性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylsulfanyl)-5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-12-2-5-14(6-3-12)15-10-26-19-21-20-18(22(15)19)25-9-13-4-7-16-17(8-13)24-11-23-16/h2-8,10H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQIMALEUMNICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2760332.png)

![1-(2H-1,3-benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2760336.png)
![ethyl 2-[2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2760337.png)
![3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B2760339.png)
![2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2760340.png)





![N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]methanesulfonamide](/img/structure/B2760347.png)
![8-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2760348.png)
![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2760349.png)
